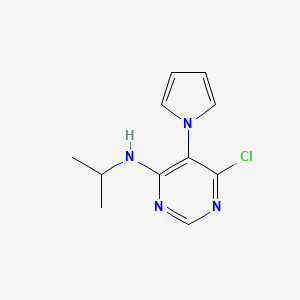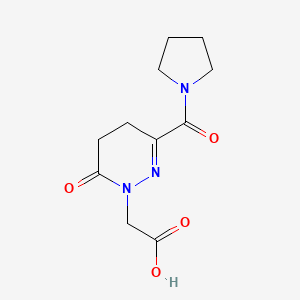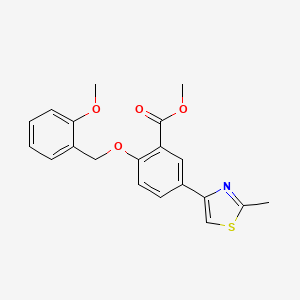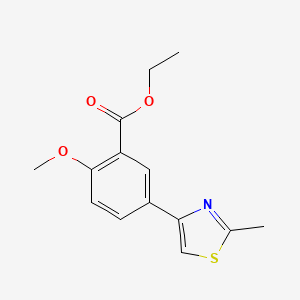
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, an isopropyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
N-Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.
Pyrrole Substitution: The pyrrole ring can be attached through a nucleophilic substitution reaction using pyrrole and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Lacks the isopropyl group.
6-Chloro-N-methyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Contains a methyl group instead of an isopropyl group.
5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Lacks both the chloro and isopropyl groups.
Uniqueness
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds. The presence of the chloro group, isopropyl group, and pyrrole ring can influence its reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C11H13ClN4 |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
6-chloro-N-propan-2-yl-5-pyrrol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)15-11-9(10(12)13-7-14-11)16-5-3-4-6-16/h3-8H,1-2H3,(H,13,14,15) |
InChI Key |
VUGUINOQTYHWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)



